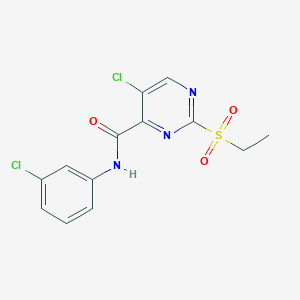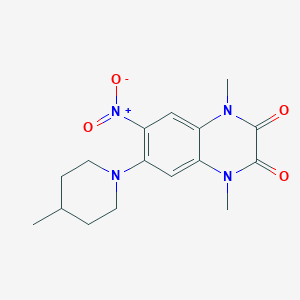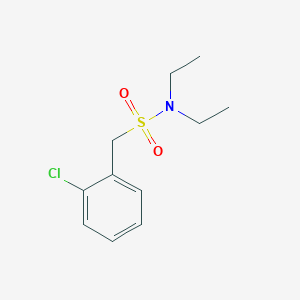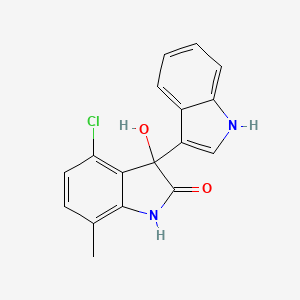![molecular formula C15H17N3O4S B4394006 ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate
Übersicht
Beschreibung
Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate, also known as E-64, is a chemical compound that has been extensively studied in the field of biochemistry. E-64 is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in the degradation of proteins in cells. In
Wissenschaftliche Forschungsanwendungen
Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. For example, ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has been used to investigate the role of cysteine proteases in autophagy, a process by which cells degrade and recycle their own components. ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate has also been used to study the role of cysteine proteases in the immune response, as well as in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
Ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and papain. ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate irreversibly binds to the active site of these enzymes, thereby preventing their activity. This inhibition leads to the accumulation of undegraded proteins in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate depend on the specific cysteine proteases that are inhibited. For example, inhibition of cathepsin B has been shown to reduce the invasiveness of cancer cells, while inhibition of cathepsin L has been shown to reduce the severity of autoimmune diseases. Inhibition of papain has been shown to reduce the virulence of certain pathogens, including the malaria parasite.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potency and specificity for cysteine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate is its irreversibility, which can make it difficult to study the effects of transient inhibition of cysteine proteases.
Zukünftige Richtungen
There are several future directions for research on ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate and its role in cysteine protease inhibition. One area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of transient inhibition of cysteine proteases, which could provide insight into the role of these enzymes in various biological processes. Finally, the development of new methods for the delivery of ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate and other cysteine protease inhibitors could improve their efficacy and reduce their toxicity in vivo.
Eigenschaften
IUPAC Name |
ethyl N-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-15(19)18-13-5-7-14(8-6-13)23(20,21)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIISSKHRVYDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)


![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)

![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)

![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)

![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)